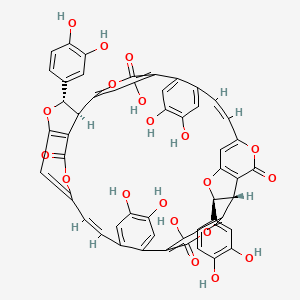
Phelligridimer A
Description
Phelligridimer A is a 26-membered macrocyclic metabolite derived from the medicinal fungus Phellinus igniarius (commonly known as "Sanghuang"). It was first isolated and structurally characterized in 2005 as a highly oxygenated and unsaturated compound with a unique dimeric styrylpyrone framework . Its structure consists of two hispidin-derived moieties linked via a macrocyclic ester bond, forming a complex polycyclic architecture (Figure 1). This compound exhibits potent antioxidant activity, particularly in inhibiting lipid peroxidation in rat liver microsomes (IC50 = 10.2 μM) . Additionally, it demonstrates neuroprotective effects against cerebral ischemia-reperfusion injury by upregulating mitofusin 2 expression .
Properties
Molecular Formula |
C52H32O20 |
|---|---|
Molecular Weight |
976.8 g/mol |
IUPAC Name |
(2S,3S,10E,22S,23S,30E)-3,23-bis(3,4-dihydroxyphenyl)-14,15,34,35,42,45-hexahydroxy-4,8,20,24,28,40-hexaoxanonacyclo[36.2.2.218,21.15,9.125,29.02,6.012,17.022,26.032,37]hexatetraconta-1(41),5,9(46),10,12,14,16,18(45),21(44),25,29(43),30,32,34,36,38(42)-hexadecaene-7,19,27,39-tetrone |
InChI |
InChI=1S/C52H32O20/c53-27-7-3-21(11-29(27)55)47-43-40-18-36(62)42(50(64)72-40)26-16-34(60)32(58)10-20(26)2-6-24-14-38-46(52(66)68-24)44(48(70-38)22-4-8-28(54)30(56)12-22)39-17-35(61)41(49(63)71-39)25-15-33(59)31(57)9-19(25)1-5-23-13-37(69-47)45(43)51(65)67-23/h1-18,43-44,47-48,53-62H/b5-1+,6-2+/t43-,44-,47+,48+/m0/s1 |
InChI Key |
CJFXDDUPHVDEGG-WBQDRZHYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2OC3=C4[C@@H]2C5=CC(=C(C6=CC(=C(C=C6/C=C/C7=CC8=C([C@H](C9=CC(=C(C1=CC(=C(C=C1/C=C/C(=C3)OC4=O)O)O)C(=O)O9)O)[C@H](O8)C1=CC(=C(C=C1)O)O)C(=O)O7)O)O)C(=O)O5)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C3C4=CC(=C(C5=CC(=C(C=C5C=CC6=CC7=C(C(C(O7)C8=CC(=C(C=C8)O)O)C9=CC(=C(C1=CC(=C(C=C1C=CC1=CC(=C3C(=O)O1)O2)O)O)C(=O)O9)O)C(=O)O6)O)O)C(=O)O4)O)O)O |
Synonyms |
phelligridimer A |
Origin of Product |
United States |
Comparison with Similar Compounds
Hispidin Derivatives
- Hispidin (C13H10O4): The monomeric precursor of this compound, featuring a styrylpyrone core. Hispidin lacks the macrocyclic dimerization observed in this compound, resulting in lower molecular complexity .
- Davallialactone (C25H20O9) : A hispidin dimer with a linear lactone bridge instead of a macrocyclic structure. This difference reduces davallialactone’s conformational rigidity compared to this compound .
- Hypholomine B (C26H20O10) : A bicyclic dimer with a furan moiety, distinct from this compound’s macrocyclic ester linkage. Hypholomine B exhibits greater planarity due to its fused-ring system .
Macrocyclic vs. Non-Macrocyclic Dimers
This compound’s 26-membered macrocycle enhances its stability and interaction with biological targets (e.g., lipid membranes) compared to non-macrocyclic analogs like inoscavin A (a linear dimer) . NMR studies reveal that the dihydrofuran[3,2-c]pyran-4-one group in this compound adopts a unique cisoid conformation, supported by H-7′ and H-8′ coupling constants (J = 6.5 Hz), which differ from those in Labillaride E (J = 1.6 Hz) .
Bioactivity Comparison
Antioxidant Activity
Key Findings :
- This compound’s macrocyclic structure confers moderate antioxidant activity compared to smaller, more planar dimers like hypholomine B and inoscavin A, which exhibit stronger radical scavenging due to increased electron delocalization .
- Davallialactone’s linear lactone bridge enhances solubility, contributing to its lower IC50 than this compound .
Neuroprotective and Anti-Inflammatory Effects
- This compound : Reduces cerebral ischemia-reperfusion injury by enhancing mitofusin 2 expression, a mitochondrial fusion protein critical for neuronal survival .
- Inoscavin A: Suppresses pro-inflammatory cytokines (IL-1β, IL-6) in hyperuricemia models but lacks direct neuroprotective data .
Biogenetic Relationships
This compound is biosynthesized via oxidative coupling of hispidin monomers, a pathway shared with inoscavin A and hypholomine B . However, its macrocyclization involves unique enzymatic regioselectivity, distinguishing it from linear dimers like davallialactone .
Q & A
Q. What are the ethical considerations in using animal models to study this compound’s therapeutic potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


